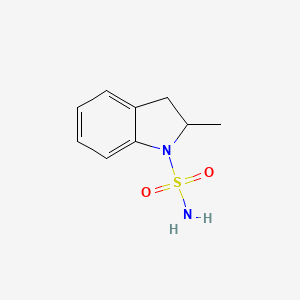

2-メチル-2,3-ジヒドロ-1H-インドール-1-スルホンアミド

説明

“2-methyl-2,3-dihydro-1H-indole-1-sulfonamide” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities, including anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives often starts with 1H-indole-2-carboxylic acid . The structure of the synthesized compounds is usually confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

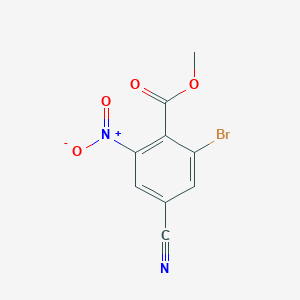

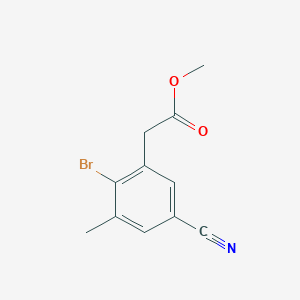

The molecular structure of “2-methyl-2,3-dihydro-1H-indole-1-sulfonamide” is based on the indole structure, but the 2-3 bond is saturated . The molecular weight of this compound is 212.27 .科学的研究の応用

がん治療研究

インドール誘導体は、さまざまなタイプのがんの治療における可能性が高まっていると認識されています。 それらは、腫瘍学で活用できる、さまざまな生物学的に重要な特性を示しています .

抗菌作用

これらの化合物は、微生物に対する有効性も調査されており、細菌感染症やウイルス感染症の新しい治療法につながる可能性があります .

神経疾患

インドールは、さまざまな神経疾患の治療において有望な結果を示しており、神経薬理学の研究に貢献しています .

抗HIV研究

新規インドリル誘導体は、分子ドッキング研究を通じて抗HIV薬としての可能性について研究されています .

抗結核活性

インドールから誘導された誘導体は、結核菌と牛型結核菌に対する活性を調べられており、抗結核研究での使用を示唆しています .

糖尿病管理

インドール誘導体は、糖尿病合併症に関与する酵素であるアルドース還元酵素(ALR2)とアルデヒド還元酵素(ALR1)の阻害剤として評価されており、糖尿病管理への応用を示唆しています .

抗ウイルス特性

特定のインドール化合物は、H1N1などのウイルスに対して有意な保護効果を示しており、抗ウイルス研究および治療開発における可能性を示唆しています .

将来の方向性

Indole derivatives, including “2-methyl-2,3-dihydro-1H-indole-1-sulfonamide”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The development of new useful derivatives that can bind with high affinity to multiple receptors is a promising area of research .

作用機序

Target of Action

The primary targets of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules and natural products used for the treatment of various disorders in the human body .

Mode of Action

The specific mode of action of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide Indole derivatives, in general, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

The exact biochemical pathways affected by 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide Indole derivatives have been reported to show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

生化学分析

Biochemical Properties

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and stability .

Cellular Effects

The effects of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic processes by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Furthermore, 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, including alterations in cell growth, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as promoting cell growth and enhancing metabolic activity. At higher doses, it can become toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound can affect the levels of certain metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the metabolic profile of cells and tissues, impacting their function and behavior .

Transport and Distribution

The transport and distribution of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, it may bind to certain proteins or organelles, influencing its localization and accumulation. The distribution of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and metabolism .

特性

IUPAC Name |

2-methyl-2,3-dihydroindole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-7-6-8-4-2-3-5-9(8)11(7)14(10,12)13/h2-5,7H,6H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTSLZCSQOSTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)

![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)

![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)

![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)